molecular formula C3HF3N2O2 B1418250 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol CAS No. 1338494-62-4

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol

Cat. No.: B1418250
CAS No.: 1338494-62-4
M. Wt: 154.05 g/mol
InChI Key: GEOZESGQFAKZTI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with several enzymes, including those involved in oxidative phosphorylation and metabolic pathways. The trifluoromethyl group in this compound is known to influence the enzyme’s activity by altering the electronic environment of the active site, thereby affecting the enzyme’s catalytic efficiency . Additionally, this compound interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which can modulate their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . The impact on cellular metabolism is also significant, as this compound can alter metabolic flux and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in this compound is known to form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can have different biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism . These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, this compound can affect the levels of metabolites, leading to changes in cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction with binding proteins can influence its localization and accumulation within cells, affecting its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazides with trifluoromethyl ketones, followed by oxidation to form the oxadiazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that allow for the efficient and scalable synthesis of trifluoromethyl-heteroatom anions . These methods utilize readily available organic precursors and fluorine sources, such as cesium fluoride, to facilitate the rapid generation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2,4-oxadiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoromethylated derivatives, while oxidation and reduction reactions can lead to different oxadiazole compounds .

Properties

IUPAC Name

3-(trifluoromethyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2O2/c4-3(5,6)1-7-2(9)10-8-1/h(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOZESGQFAKZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NOC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254299
Record name 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-62-4
Record name 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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